

Application Note: Simultaneous Determination of Ergot Alkaloids in Cereals by UHPLC-MS/MS

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Compound of Interest		
Compound Name:	Ergotoxine	
Cat. No.:	B1231518	Get Quote

Abstract

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, which primarily infect cereal grains like rye, wheat, and barley. Due to their potent toxicity, regulatory bodies worldwide have set stringent maximum levels for these compounds in food and feed. This application note presents a robust and sensitive method for the simultaneous quantification of the six major ergot alkaloids (ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, ergocornine) and their corresponding C-8 epimers (-inine forms) using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput screening and provides the accuracy and precision required for regulatory compliance and food safety monitoring.[1][2]

Principle

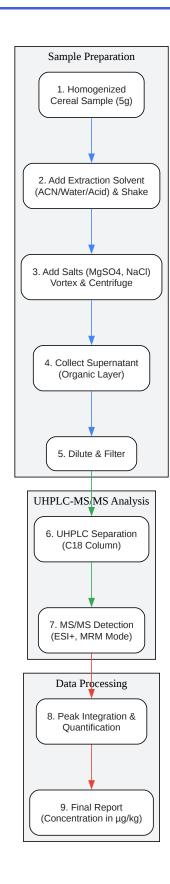
The method is based on the efficient extraction of ergot alkaloids from a homogenized cereal matrix using an acidified acetonitrile/water mixture. After extraction and a salting-out step, the organic phase is analyzed directly ("dilute-and-shoot") or after a simple clean-up step.[3][4] The separation of the 12 target alkaloids is achieved on a C18 reversed-phase UHPLC column using a gradient elution.



Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high selectivity and sensitivity of the method are achieved by using the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored.[5] Quantification is performed using an external calibration curve, often prepared in a blank matrix extract to compensate for matrix effects.

Experimental Workflow





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Caption: Overview of the analytical workflow from sample preparation to final reporting.



Apparatus and Reagents

- · Apparatus:
 - UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
 - Analytical balance (0.1 mg precision).
 - Homogenizer/blender.
 - Centrifuge (capable of >4000 rpm).
 - Vortex mixer.
 - 50 mL polypropylene centrifuge tubes.
 - Syringe filters (0.22 μm, PTFE).
 - Autosampler vials.
- · Reagents:
 - Acetonitrile (ACN), Methanol (MeOH) LC-MS grade.
 - Water, ultrapure (Type 1).
 - Formic acid (FA) or Acetic acid (AA).
 - Ammonium formate or Ammonium acetate.
 - Magnesium sulfate (MgSO₄), anhydrous.
 - Sodium chloride (NaCl).
 - Certified analytical standards for the 12 ergot alkaloids.

Detailed Protocols Standard Solution Preparation



- Stock Solutions (100 μg/mL): Prepare individual stock solutions by dissolving the certified standards in a suitable solvent (e.g., acetonitrile or methanol). Store at -20°C.
- Intermediate Solution (1 μg/mL): Prepare a mixed intermediate working solution containing all 12 ergot alkaloids by diluting the stock solutions in acetonitrile.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 μg/L) by diluting the intermediate solution. For matrix-matched calibration, the final dilution should be done in a blank matrix extract that has undergone the full sample preparation procedure.

Sample Preparation (Modified QuEChERS)

- Weigh 5.0 g (± 0.1 g) of the homogenized cereal sample into a 50 mL centrifuge tube.
- Add 10 mL of ultrapure water and vortex for 30 seconds to moisten the sample.
- Add 10 mL of extraction solvent (e.g., Acetonitrile with 1% Formic Acid).
- Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.
- Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.
- Immediately vortex for 1 minute to prevent the agglomeration of salts.
- Centrifuge at 4,500 rpm for 10 minutes.
- Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a clean tube.
- Dilute the extract with an equal volume of a water/acetonitrile mixture (e.g., 80:20 v/v) to ensure compatibility with the mobile phase.[3]
- Filter the diluted extract through a 0.22 μm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.



Table 1: UHPLC Parameters

Parameter	Value
Column	C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <2 μm)
Mobile Phase A	Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B	Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 °C

| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |

Table 2: Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temp.	450 °C
Desolvation Gas Flow	1000 L/hr

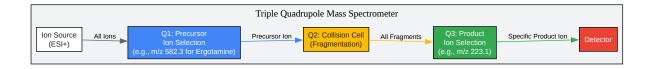
| Collision Gas | Argon |

Data Analysis and Quantification

The principle of MRM relies on the selection of a specific precursor ion in the first quadrupole (Q1), fragmentation of this ion in the collision cell (Q2), and detection of a specific product ion



in the third quadrupole (Q3). This process provides two levels of mass-based selectivity.



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Caption: Principle of Multiple Reaction Monitoring (MRM) for selective analyte detection.

Table 3: Optimized MRM Transitions for Ergot Alkaloids[6]



Analyte	Precursor Ion (m/z)	Cone (V)	Quantifier Ion (m/z)	CE (eV)	Qualifier Ion (m/z)	CE (eV)
Ergometri ne	326.2	40	153.1	30	181.1	25
Ergometrini ne	326.2	40	153.1	30	181.1	25
Ergosine	548.3	40	196.1	25	223.1	30
Ergosinine	548.3	40	196.1	25	223.1	30
Ergotamine	582.3	40	223.1	30	251.1	25
Ergotamini ne	582.3	40	223.1	30	251.1	25
Ergocornin e	562.3	40	196.1	25	223.1	30
Ergocornini ne	562.3	40	196.1	25	223.1	30
α- Ergocryptin e	576.3	40	196.1	25	223.1	30
α- Ergocryptin ine	576.3	40	196.1	25	223.1	30
Ergocristin e	610.3	40	223.1	30	280.1	25
Ergocristini ne	610.3	40	223.1	30	280.1	25

CE = Collision Energy

Method Validation Summary



The method should be validated according to established guidelines (e.g., SANTE/11813/2017) to ensure its fitness for purpose.[2] Key validation parameters are summarized below.

Table 4: Typical Method Performance Characteristics

Parameter	Typical Result
Linearity (r²)	> 0.995
LOD	0.1 - 0.5 μg/kg
LOQ	0.5 - 1.0 μg/kg[2]
Recovery	70 - 120%[2]
Repeatability (RSDr)	< 20%

| Reproducibility (RSDR)| < 25% |

Conclusion

This application note provides a comprehensive protocol for the simultaneous determination of 12 key ergot alkaloids in cereal matrices using UHPLC-MS/MS. The described method, combining a streamlined QuEChERS sample preparation with the high sensitivity and selectivity of tandem mass spectrometry, is a powerful tool for food safety analysis. It achieves low limits of quantification, meeting the requirements of current and pending international regulations, and is suitable for routine monitoring in a high-throughput laboratory environment.

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